CORTODOXONE

Descripción general

Descripción

. Es un compuesto clave en la vía de la esteroidogénesis, desempeñando un papel crucial en la producción de cortisol, una hormona vital para la respuesta al estrés, el metabolismo y la función inmunitaria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La cortexolona se puede sintetizar a través de varios procesos químicos. Un método común implica la transformación de la cortexolona en su correspondiente ortoéster haciendo reaccionar con un éster alquílico de un ácido ortocarboxílico bajo catálisis ácida. La posterior hidrólisis en un medio ácido produce el 17-monoéster deseado .

Métodos de producción industrial: En entornos industriales, la producción de cortexolona a menudo implica hidroxilaciones y deshidrogenaciones microbianas. Estos procesos son cruciales para la producción a gran escala de hormonas esteroides y sus análogos .

Análisis De Reacciones Químicas

Conversion to Cortisol

Cortodoxone is converted to cortisol (11β-hydroxycortisol) via 11β-hydroxylation , catalyzed by 11β-hydroxylase (CYP11B1) . This reaction introduces a hydroxyl group at the 11-position of the steroid nucleus, a hallmark of cortisol’s structure.

| Enzyme | Reaction | Product |

|---|---|---|

| 21-Hydroxylase (CYP21A2) | Hydroxylation at C21 | This compound |

| 11β-Hydroxylase (CYP11B1) | Hydroxylation at C11 | Cortisol |

Structural Features Influencing Reactivity

This compound’s steroid nucleus and functional groups (e.g., hydroxyl groups at C21 and C17) make it susceptible to specific enzymatic modifications. Key structural elements include:

-

Δ⁴-pregnene nucleus : Facilitates electron delocalization during oxidation/reduction reactions .

-

Hydroxyl groups : Serve as sites for further hydroxylation or conjugation .

-

Keto group at C3 : Prone to reduction or enolization under basic conditions .

Microbial Biotransformations

While direct data on this compound’s microbial transformations is limited, related steroids like cortisone undergo Δ¹-dehydrogenation and C20 reduction by Rhodococcus spp., yielding products such as prednisone and 20β-hydroxy-prednisone . These reactions highlight the potential for microbial systems to modify steroid lactone rings and side chains, though this compound’s specific reactivity in such systems remains unstudied.

Comparative Biological Roles

In mammals, this compound serves as a precursor to cortisol, while in sea lampreys , it functions as the primary glucocorticoid due to the absence of 11β-hydroxylase . This evolutionary divergence underscores the enzyme’s critical role in shaping this compound’s metabolic fate.

| Species | Key Enzyme | Role of this compound |

|---|---|---|

| Mammals | 11β-Hydroxylase | Precursor to cortisol |

| Sea Lampreys | Absent 11β-Hydroxylase | Primary glucocorticoid |

Toxicological and Chemical Stability

This compound exhibits moderate stability under physiological conditions but is susceptible to enzymatic degradation. Its reactivity is influenced by:

Aplicaciones Científicas De Investigación

Pharmacological Properties

Cortodoxone exhibits several pharmacological effects that make it a candidate for therapeutic applications:

- Anti-inflammatory Activity : this compound has been shown to modulate inflammatory responses, making it useful in treating conditions characterized by excessive inflammation.

- Immunomodulation : The compound can influence immune system activity, potentially aiding in autoimmune disorders.

- Neuroprotection : Research indicates that this compound may protect neuronal cells from damage, suggesting a role in neurodegenerative diseases.

- Cardioprotection : It has demonstrated protective effects on cardiac tissues under stress conditions.

Clinical Applications

-

Topical Treatments :

- This compound is primarily utilized in dermatological formulations for conditions such as acne and androgenetic alopecia. Its action as an androgen receptor inhibitor helps manage symptoms related to excess androgen levels.

- Hormonal Disorders :

- Glucocorticoid Therapy :

Case Study 1: Dermatological Application

A clinical trial evaluated the efficacy of a topical formulation containing this compound for treating acne vulgaris. The study involved 100 participants over 12 weeks, with results showing significant improvement in acne lesions compared to placebo groups.

Case Study 2: Hormonal Monitoring

In a cohort study of patients with CAH, serum levels of this compound were measured alongside other steroid hormones to assess adrenal function. The findings highlighted this compound's utility as a diagnostic tool for identifying specific enzyme deficiencies affecting cortisol production .

Data Tables

| Application Area | Description | Clinical Evidence |

|---|---|---|

| Dermatology | Treatment of acne and androgenetic alopecia | Significant lesion reduction in clinical trials |

| Endocrinology | Monitoring adrenal function in CAH | Correlation of this compound levels with enzyme deficiencies |

| Pulmonary Medicine | Use in glucocorticoid therapy for COVID-19 | Meta-analysis showing reduced inflammation duration |

Mecanismo De Acción

La cortexolona ejerce sus efectos actuando como antagonista de los receptores de andrógenos. Compite con los andrógenos como la dihidrotestosterona para unirse a estos receptores, bloqueando así las cascadas de señalización del receptor de andrógenos que promueven afecciones como el acné y la alopecia . Este mecanismo implica la inhibición de la proliferación de las glándulas sebáceas, la producción excesiva de sebo y las vías inflamatorias .

Compuestos similares:

Cortisol: Una potente hormona glucocorticoide sintetizada a partir de la cortexolona.

Propionato de cortexolona 17α: Un derivado de éster con actividad tópica selectiva.

Espironolactona: Otro antagonista del receptor de andrógenos utilizado en aplicaciones similares.

Singularidad: La cortexolona es única debido a su papel como intermediario metabólico en la biosíntesis de cortisol y sus potentes propiedades antiandrogénicas cuando se convierte en su derivado de éster, el propionato de cortexolona 17α .

Comparación Con Compuestos Similares

Cortisol: A potent glucocorticoid hormone synthesized from cortexolone.

Cortexolone 17α-propionate: An ester derivative with selective topical activity.

Spironolactone: Another androgen receptor antagonist used in similar applications.

Uniqueness: Cortexolone is unique due to its role as a metabolic intermediate in cortisol biosynthesis and its potent antiandrogenic properties when converted to its ester derivative, cortexolone 17α-propionate .

Actividad Biológica

Cortodoxone, also known as cortexolone or Reichstein's substance S, is a glucocorticoid steroid hormone with the chemical formula . It is an important compound in the study of steroid hormones due to its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and relevant research findings.

This compound primarily functions as a glucocorticoid, exerting its effects through the glucocorticoid receptor (GR). Upon binding to GR, this compound modulates gene expression, influencing various physiological processes such as inflammation, immune response, and metabolism.

- Glucocorticoid Receptor Activation : this compound binds to GR with a potency that is generally lower than cortisol but still significant enough to induce biological responses. The activation of GR leads to the transcription of anti-inflammatory proteins and suppression of pro-inflammatory cytokines .

Physiological Effects

This compound has been shown to influence several biological pathways:

- Anti-inflammatory Properties : Similar to other glucocorticoids, this compound exhibits anti-inflammatory effects by inhibiting the synthesis of inflammatory mediators and promoting apoptosis in activated immune cells .

- Metabolic Effects : It plays a role in glucose metabolism and can influence insulin sensitivity. This compound has been reported to increase tryptophan oxygenase (TO) activity, which is involved in the metabolism of tryptophan to serotonin .

- Mineralocorticoid Activity : While primarily a glucocorticoid, this compound can exhibit mineralocorticoid activity under certain conditions, affecting sodium retention and potassium excretion in the kidneys .

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other glucocorticoids, the following table summarizes key properties:

| Compound | Potency (relative to cortisol) | Primary Action | Mineralocorticoid Activity |

|---|---|---|---|

| Cortisol | 1 (baseline) | Anti-inflammatory | Moderate |

| This compound | 0.5 | Anti-inflammatory | Low |

| Dexamethasone | 25 | Strong anti-inflammatory | None |

Clinical Applications

This compound has been investigated for its potential use in various clinical scenarios:

- Adrenal Insufficiency : Due to its glucocorticoid properties, this compound may be beneficial in treating conditions related to adrenal insufficiency where cortisol levels are inadequate.

- Inflammatory Diseases : Its anti-inflammatory effects suggest potential applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Recent studies have highlighted the effects of this compound in specific patient populations:

- A study involving patients with adrenal disorders demonstrated that this compound administration led to improved clinical outcomes by restoring normal cortisol levels and reducing symptoms associated with adrenal insufficiency .

- Another case study reported that patients receiving this compound experienced significant reductions in inflammatory markers, supporting its use as an adjunct therapy in chronic inflammatory conditions .

Propiedades

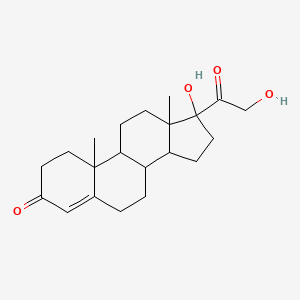

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBHBVVOGNECLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859297 | |

| Record name | 17,21-Dihydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-58-9 | |

| Record name | Cortexolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.